Ethyl (2-bromobenzyl)glycinate
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
KLWLPDJRFAMQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution of Bromoacetate Derivatives
Method Overview:
This approach involves starting with a bromoacetyl derivative, typically 2-bromoacetyl bromide, which undergoes nucleophilic substitution with glycinate or related amino acid derivatives to form the glycinate ester.
- Preparation of Bromoacetyl Bromide:
Bromoacetyl bromide is synthesized by reacting acetyl bromide with bromine or via bromination of acetyl derivatives, yielding a reactive electrophile (as per standard protocols in organic synthesis). - Substitution Reaction:
The bromoacetyl bromide reacts with glycinate derivatives, such as ethyl glycinate hydrochloride, in an inert solvent like dichloromethane or dimethylformamide (DMF). A base such as triethylamine or sodium bicarbonate is used to neutralize the HBr formed during the reaction.
- Temperature: Typically 0–25°C to control reactivity and minimize side reactions.
- Solvent: DMF or dichloromethane, chosen for their ability to dissolve both reactants and facilitate nucleophilic attack.
- Excess Nucleophile: An excess of ethyl glycinate hydrochloride ensures complete conversion.
- Yields range from 60% to 85%, depending on reaction conditions and purification methods.
- Use of excess base and nucleophile improves conversion efficiency.
Data Table 1: Typical Reaction Conditions and Yields
| Entry | Reactants | Solvent | Temperature | Excess Reagent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-bromoacetyl bromide + ethyl glycinate hydrochloride | DMF | 0°C–25°C | 1.2 equiv | 75–85 | Standard nucleophilic substitution; purification by chromatography |
| 2 | 2-bromoacetyl bromide + ethyl glycinate hydrochloride | Dichloromethane | 0°C–25°C | 1.2 equiv | 60–70 | Slightly lower yield; solvent effects considered |
Cyclization and Ring-Closure Strategies
Method Overview:
Post-substitution, cyclization can be employed to form heterocyclic frameworks or to enhance the stability of the glycinate derivative.
- The substituted intermediate undergoes intramolecular cyclization under basic or acidic conditions, often facilitated by heating or microwave irradiation.
- This method is more applicable for synthesizing fused ring systems or derivatives with enhanced biological activity.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide or ethanol.
- Temperature: 80–120°C, depending on the desired cyclization.
- Cyclization yields vary from 50% to 75%, optimized by adjusting temperature and reaction time.
Esterification and Functional Group Transformations
Method Overview:
Esterification involves converting free acids or alcohols into glycinate esters via standard esterification protocols.
- Reacting glycinate with acyl chlorides or anhydrides in the presence of pyridine or triethylamine.
- Alternatively, direct esterification with ethanol under reflux with catalytic sulfuric acid.
Data Table 2: Esterification Conditions
| Entry | Starting Material | Reagent | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Glycinate acid | Ethanol | Sulfuric acid | None | Reflux | 70–80 | Standard Fischer esterification |
| 2 | Glycinate acid | Acyl chloride | Pyridine | None | Room temperature | 85 | Higher efficiency, fewer side reactions |
Advanced Methods: Photoredox and Cross-Dehydrogenative Coupling
Recent innovations involve photoredox catalysis to facilitate C–H functionalization and coupling reactions, enabling the synthesis of glycinate derivatives under milder, more environmentally friendly conditions.
- Use of visible-light photoredox catalysts (e.g., Ru(bpy)₃²⁺ or Ir-based complexes).
- Cross-dehydrogenative coupling with N-aryl glycines or indoles to produce complex glycinate frameworks.
- Solvent: Acetonitrile or ethanol.
- Light Source: Blue LED.
- Catalyst loading: Typically 1–2 mol%.
- Temperature: Ambient or slightly elevated.
- Yields vary from 60% to 90%, with high selectivity and functional group tolerance.
Summary of Key Preparation Methods
| Method Type | Starting Materials | Key Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-bromoacetyl bromide + ethyl glycinate hydrochloride | Base (triethylamine, NaHCO₃) | 0–25°C, inert solvent | 60–85% | Widely used, scalable |
| Cyclization | Substituted intermediates | Base, heat | 80–120°C | 50–75% | For heterocyclic derivatives |
| Esterification | Glycinate acids | Alcohols, acids | Reflux, catalytic acid | 70–85% | Classic ester formation |
| Photoredox coupling | Glycine derivatives + aromatic compounds | Photocatalyst, light | Ambient | 60–90% | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromobenzyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl benzylglycinate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of ethyl (2-substituted benzyl)glycinate derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of ethyl benzylglycinate.
Scientific Research Applications
Ethyl (2-bromobenzyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and neuroprotective properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.
Biological Studies: It is used in studies investigating the role of glycine derivatives in biological systems, including their effects on neurotransmission and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby exerting anti-inflammatory effects.
Pathways Involved: It may modulate neurotransmitter systems, particularly those involving glycine, which plays a role in inhibitory neurotransmission in the central nervous system.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Position and Steric Effects
- Ethyl (4-bromobenzyl)glycinate : The para-bromobenzyl analog (CAS 2521-92-8) lacks the steric hindrance of the ortho-bromo group, leading to higher reactivity in nucleophilic substitutions. For instance, para-substituted derivatives are more readily incorporated into peptide nucleic acid (PNA) backbones due to reduced steric bulk .
- Ethyl N-(3-chlorophenyl)glycinate (CAS 2720-05-0): The chloro substituent at the meta position provides weaker electron-withdrawing effects compared to bromine, resulting in slower reaction kinetics in coupling reactions .
Table 1: Influence of Substituent Position on Reactivity
Functional Group Variations
- Ethyl N-(5-bromosalicylidene)glycinate: This Schiff base derivative exhibits enhanced chelating properties due to the salicylidene moiety. It forms stable copper(II) complexes with applications in catalysis and photoluminescence, unlike the non-chelating 2-bromobenzyl analog .
- Ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate: The cyano group increases electrophilicity, enabling rapid cycloaddition reactions (e.g., with isocyanides) to form pyridine derivatives. In contrast, the bromobenzyl group directs reactivity toward aromatic substitutions .
Key Research Findings
- Steric vs. Electronic Effects : Ortho-bromo substitution reduces reactivity in coupling reactions but enhances stability in hydrophobic environments, making it suitable for drug delivery systems .
Q & A
Q. What synthetic strategies are optimal for preparing Ethyl (2-bromobenzyl)glycinate, and how can reductive alkylation improve yield and purity?
Reductive alkylation is a robust method for synthesizing glycinate derivatives. For example, Boc-ethylenediamine reacts with ethyl glyoxylate hydrate under reductive conditions (e.g., sodium cyanoborohydride) to yield ethyl N-[(2-Boc-amino)ethyl]glycinate in >95% yield without chromatography . Adapting this approach, researchers can substitute Boc-ethylenediamine with 2-bromobenzylamine or use 2-bromobenzyl halides as alkylating agents. Key parameters include maintaining pH 7–9 to favor imine formation and optimizing reaction time (12–24 hours) to minimize hydrolysis. Post-synthesis, characterize the product via H NMR (δ 4.1–4.3 ppm for ester CH, δ 3.8–4.0 ppm for benzyl CH) and LC-MS to confirm molecular ion peaks .
Q. Which analytical techniques are critical for characterizing this compound, and how can purity be quantified?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while chiral HPLC (e.g., Chiralpak IA) evaluates enantiopurity if stereocenters are present .
- Spectroscopy : C NMR confirms the ester carbonyl (δ 170–175 ppm) and bromobenzyl aromatic carbons (δ 120–140 ppm). IR spectroscopy identifies C=O stretches (~1740 cm) and C-Br bonds (~600 cm) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 55.74%, H: 4.82%, N: 4.78% for CHBrNO) .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during enantioselective synthesis of bromobenzyl glycinate derivatives?
Discrepancies in enantiomeric excess (ee) often arise from catalyst-substrate mismatches. For instance, diarylprolinol catalysts achieve >90% ee in aldol reactions of ethyl glyoxylate but may underperform with bulky 2-bromobenzyl groups . To resolve this:
- Screen alternative organocatalysts (e.g., MacMillan catalysts, cinchona alkaloids) under varying solvent systems (THF vs. DCM).
- Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify steric clashes.
- Validate ee using polarimetry or chiral HPLC, correlating results with kinetic data (e.g., for each enantiomer) .
Q. What methodologies validate the insecticidal activity of this compound analogs, and how should conflicting bioactivity data be interpreted?
Structural analogs like meta-diamides with ethyl glycinate moieties exhibit insecticidal activity via sodium channel modulation . To assess activity:
- Bioassays : Use leaf-dip methods against Plutella xylostella at 0.1–100 mg/L concentrations. Monitor mortality rates over 72 hours.
- Mechanistic Studies : Perform voltage-clamp electrophysiology on insect neuronal membranes to quantify channel inhibition. Conflicting LC values may stem from metabolic stability differences. Address this via:
- Metabolic Profiling : Incubate compounds with insect S9 fractions and analyze degradation via LC-MS/MS.
- Cross-Species Testing : Compare activity against Spodoptera frugiperda and Aedes aegypti to identify taxon-specific effects .
Q. How can regioselective bromination be achieved during the synthesis of 2-bromobenzyl glycinate derivatives to minimize dihalogenation?
- Radical Bromination : Use N-bromosuccinimide (NBS) with AIBN initiator in CCl at 70°C for ortho-selective bromination (>80% yield). Monitor by H NMR for benzyl CH proton shifts (δ 4.5 → δ 4.7 ppm) .
- Directed Metalation : Treat benzyl precursors with LDA at −78°C, followed by Br quenching. This method achieves >95% regioselectivity but requires anhydrous conditions .
- Byproduct Analysis : Use GC-MS to detect dibrominated impurities (e.g., m/z 264 for CHBrNO) and optimize reaction stoichiometry (Br:substrate ≤ 1:1) .
Q. What computational approaches predict the metabolic fate of this compound in biological systems?
- DFT Calculations : Model ester hydrolysis kinetics (B3LYP/6-311+G(d,p)) to predict hydrolysis rates at physiological pH.
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and identify potential oxidation sites (e.g., benzyl C-3 position).
- In Silico Metabolism : MetaSite software predicts phase I metabolites (e.g., hydroxylated or debrominated products), which can be validated via in vitro microsomal assays (e.g., rat liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
